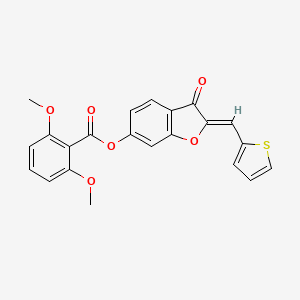

2-(Benzyl(methoxycarbonyl)amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

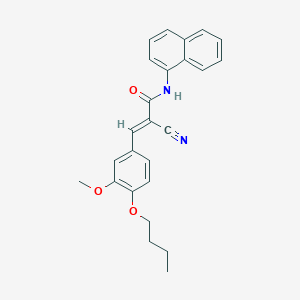

“2-(Benzyl(methoxycarbonyl)amino)acetic acid” is a chemical compound with the empirical formula C4H7NO4 . It is related to compounds such as 2-[(Methoxycarbonyl)(phenyl)amino]acetic acid and 2-(2-amino-3-benzoyl-phenyl)acetic acid .

Chemical Reactions Analysis

Amines, such as the one in this compound, can react with carbonyl compounds to form imine derivatives . These reactions are acid-catalyzed and reversible . Most aldehydes and ketones react with 2º-amines to give products known as enamines .Aplicaciones Científicas De Investigación

Electrocarboxylation

Electrocarboxylation: is a practical method for introducing carbon dioxide into organic starting materials. In the case of 2-(Benzyl(methoxycarbonyl)amino)acetic acid, researchers have investigated its electrocarboxylation in a dimethylformamide (DMF) solution using a magnesium rod as the sacrificial anode. The process yields C-carboxylated, N-carboxylated, and C,N-dicarboxylated products. These products can serve as building blocks for various organic syntheses .

Synthesis of N-Substituted α-Amino Acids

The electrochemically activated insertion of CO2 into the unsaturated carbon-nitrogen double bond of 2-(Benzyl(methoxycarbonyl)amino)acetic acid leads to N-substituted α-amino acids. These intermediates are valuable for pharmaceutical synthesis. The reaction proceeds as follows:

R1R2C=NR3+CO2→R1R2COOHNHR3R_1R_2C=NR_3 + CO_2 \rightarrow R_1R_2COOHNHR_3 R1R2C=NR3+CO2→R1R2COOHNHR3

This reaction was first reported by Giuseppe Silvestri et al. and has since been explored in various contexts .

Preparation of Aryl-Keto α-Amino Acids

Researchers have used 2-(Benzyl(methoxycarbonyl)amino)acetic acid in the construction of aryl-keto α-amino acids. These compounds are essential for the synthesis of dopamine agonists. The reaction involves reacting 2-chloroanisole with N-(methoxycarbonyl)aspartic anhydride to generate the desired product .

Suzuki–Miyaura Coupling

The compound’s benzyl group can serve as a boron reagent in Suzuki–Miyaura coupling reactions. This versatile coupling method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and aryl or vinyl halides. The mild reaction conditions and functional group tolerance make this process widely applicable in organic synthesis .

Mecanismo De Acción

Target of Action

It is known that similar compounds are often involved in carbon-carbon bond forming reactions .

Mode of Action

It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is known that similar compounds are involved in suzuki–miyaura cross-coupling reactions , which are a type of carbon-carbon bond forming reaction.

Pharmacokinetics

Similar compounds are known to have a variety of properties that have been tailored for application under specific conditions .

Result of Action

It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions , which result in the formation of new carbon-carbon bonds.

Action Environment

It is known that similar compounds are used under a variety of conditions in suzuki–miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

2-[benzyl(methoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJZCCWAXMZSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(CC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyl(methoxycarbonyl)amino)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2639535.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)

amine](/img/structure/B2639554.png)